Hexafluoro-2,2-diphenylpropane

Description

Contextualizing Fluorinated Organic Compounds in Contemporary Materials Science

Fluorinated organic compounds are a cornerstone of modern materials science, prized for the unique properties conferred by the fluorine atom. numberanalytics.com As the most electronegative element, fluorine's incorporation into organic molecules dramatically alters their physical and chemical characteristics. tcichemicals.com This leads to materials with enhanced thermal stability, chemical resistance, and specific optical and electrical properties. numberanalytics.com The strong carbon-fluorine bond imparts exceptional stability, making these materials resistant to degradation under harsh conditions. numberanalytics.com

The applications of fluorinated organic compounds are widespread, ranging from high-performance fluoropolymers in the aerospace and electronics industries to advanced materials for energy storage and biomedical devices. numberanalytics.comcityu.edu.hk The ability to precisely tailor material properties through fluorination has made it an indispensable tool for creating materials for cutting-edge technologies. numberanalytics.comnumberanalytics.com

The Unique Structural Architecture of Hexafluoro-2,2-diphenylpropane and its Implications for Material Design

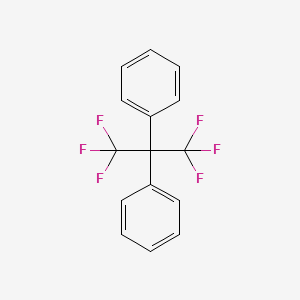

The molecular structure of this compound is key to its utility in material design. It features a central propane (B168953) unit where two hydrogen atoms on the second carbon are replaced by phenyl groups, and the six hydrogen atoms on the first and third carbons are replaced by fluorine atoms. This unique combination of bulky, rigid phenyl groups and the electron-withdrawing hexafluoroisopropylidene (6F) group imparts a desirable set of properties to polymers derived from it.

The 6F group, in particular, contributes to increased thermal stability, improved solubility in organic solvents, lower dielectric constants, and enhanced optical transparency. The presence of the two phenyl groups adds rigidity and contributes to a high glass transition temperature in polymers. This specific architecture allows for the creation of materials that are both processable and capable of withstanding demanding operational conditions. For instance, polyimides synthesized with this compound-containing monomers exhibit excellent thermal stability and mechanical properties. chemicalbook.comjustia.com

Historical Development and Emerging Research Trends in this compound-derived Systems

The development of materials incorporating this compound has evolved significantly. Initially, its primary use was in the synthesis of high-performance polymers like polyimides and polycarbonates for applications requiring high thermal resistance and optical clarity. These materials found use in electronics, aerospace, and as components in optical devices. justia.comgoogle.com

Current research is exploring the integration of this compound into more complex material systems. A notable area of investigation is its use in the creation of microporous organic polymers (MOPs). researchgate.netcore.ac.uk These materials possess high surface areas and tunable pore structures, making them promising candidates for gas storage and separation applications. researchgate.netcore.ac.uk For example, microporous organic polyimides (MOPIs) incorporating this compound have been studied for their potential in CO2 capture and separation from other gases like methane (B114726) and nitrogen. researchgate.net Research indicates that the inclusion of the this compound unit can influence the sorption properties of these materials. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6/c16-14(17,18)13(15(19,20)21,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTSORNHIUMCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555022 | |

| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83558-76-3 | |

| Record name | 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Hexafluoro 2,2 Diphenylpropane

Established Synthetic Routes for Hexafluoro-2,2-diphenylpropane Monomers

The synthesis of monomers derived from this compound primarily revolves around key compounds like 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). These serve as fundamental building blocks for a variety of high-performance polymers.

A primary and well-established route to Bisphenol AF involves the electrophilic condensation of hexafluoroacetone (B58046) with phenol. This reaction is typically catalyzed by a strong acid, such as hydrogen fluoride. The process yields the desired 4,4' isomer, which is crucial for subsequent polymerization reactions.

Another critical monomer, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), is synthesized through a multi-step process. The synthesis begins with the Friedel-Crafts alkylation of ortho-xylene with hexafluoroacetone, catalyzed by hydrogen fluoride, to produce 4,4'-(hexafluoroisopropylidene)bis(o-xylene). wikipedia.org This intermediate is then oxidized using a strong oxidizing agent like potassium permanganate (B83412) to form the corresponding tetra-acid, 4,4'-(hexafluoroisopropylidene)bisphthalic acid. wikipedia.orggoogle.com The final step involves the dehydration of the tetra-acid, typically through thermal means or by using chemical agents like acetic anhydride, to yield the dianhydride, 6FDA. wikipedia.orggoogle.comriyngroup.com

Functionalization and Derivatization Strategies for Tailored Material Properties

To meet the demands of various advanced applications, the basic this compound structure can be chemically modified. These strategies introduce specific functional groups to create tailored monomers that lead to materials with desired properties.

Chemical Transformations for Diverse Building Blocks

A key functionalization strategy involves introducing reactive groups onto the aromatic rings of the this compound core. For instance, 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (B160661) is a highly valuable monomer for synthesizing specialized polymers like polyimides and polybenzoxazoles. chemicalbook.comossila.com Its synthesis typically starts with the nitration of a suitable precursor, followed by the catalytic reduction of the nitro groups to primary amines. A common method for this reduction is catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere. chemicalbook.comgoogle.com This process transforms the precursor into a versatile diamino dihydroxy monomer. chemicalbook.comchemicalbook.com

Precursor Chemistry for Polymerization Initiation

The monomers derived from this compound are designed to be precursors for polymerization. The functional groups introduced in the derivatization step are key to initiating and propagating the polymer chain. For example, 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (Bis-AP-AF) is specifically used in the synthesis of hydroxyl-containing polyimides through a two-step polycondensation reaction with dianhydrides like 3,3',4,4'-Benzophenone tetracarboxylic dianhydride (BTDA). chemicalbook.com Similarly, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) is a widely used dianhydride monomer for creating fluorine-containing polyimides by reacting it with various aromatic diamines. wikipedia.orgresearchgate.net The resulting polyimides often exhibit excellent solubility, allowing for easier processing. chemicalbook.com The presence of both hydroxyl and amine groups in monomers like Bis-AP-AF also allows for the synthesis of other high-performance polymers, such as polybenzoxazoles, which are important in semiconductor manufacturing. ossila.com

Sustainable Synthesis Approaches for this compound

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for this compound-based compounds. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One area of focus is the replacement of harsh catalysts and solvents. For instance, in the synthesis of the precursor for 6FDA, ionic liquids have been explored as an alternative solvent system for the alkylation reaction of o-xylene. google.com This approach can lead to milder reaction conditions and reduced emissions of volatile organic compounds. google.com The use of ionic liquids as both solvent and catalyst represents a potential green modification to traditional Friedel-Crafts processes.

Furthermore, the broader field of Friedel-Crafts reactions, which are central to these syntheses, is seeing a shift towards more sustainable catalysts. Research into solid acid catalysts, such as zeolites, and reusable catalysts aims to replace stoichiometric amounts of hazardous Lewis acids like aluminum trichloride. researchgate.net While not yet specifically detailed for this compound synthesis in the reviewed literature, these general advancements in green Friedel-Crafts chemistry point the way toward more sustainable industrial production of these important monomers. rsc.orgnih.gov

Polymerization and Macromolecular Architectures Incorporating Hexafluoro 2,2 Diphenylpropane

Polymerization Mechanisms and Kinetic Studies

The primary polymerization mechanism for creating polyimides from 6FDA and various diamines is a two-step polycondensation reaction.

Step 1: Poly(amic acid) Formation: The process begins with the polyaddition reaction between the dianhydride (6FDA) and a diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), at room temperature. utp.edu.mymdpi.com This step involves the nucleophilic attack of the amino group on the carbonyl carbon of the anhydride (B1165640), leading to the opening of the anhydride ring and the formation of a long-chain, soluble poly(amic acid) (PAA) precursor. utp.edu.my The reaction rate is influenced by the basicity of the solvent and the specific reactivity of the chosen monomers. utp.edu.my

Step 2: Imidization: The PAA is then converted to the final polyimide through cyclodehydration, a process known as imidization. This can be achieved through thermal or chemical means.

Thermal Imidization: The PAA solution is cast into a film and then heated in stages to temperatures typically ranging from 200°C to 350°C. scispace.com This process removes water and closes the imide ring.

Chemical Imidization: This method is performed at lower temperatures by adding dehydrating agents, such as a mixture of acetic anhydride and a tertiary amine catalyst like pyridine (B92270) or beta-picoline, to the PAA solution. osti.gov

Kinetic studies often focus on the thermal degradation of the final polyimide rather than the polymerization itself. Thermogravimetric analysis (TGA) is used to determine the decomposition mechanisms and apparent activation energies (Ea) for thermal degradation, which are crucial for understanding the polymer's stability at high temperatures. researchgate.netresearchgate.net The stability of the PAA precursor solution is also a critical factor; studies have shown that the molecular weight of PAA can decrease over time, especially at higher temperatures. mdpi.com This degradation is often attributed to the hydrolysis of amide bonds, catalyzed by the intramolecular o-carboxylic acid group, which can impact the properties of the final polyimide film. mdpi.com

Polyimide Synthesis and Integration of Hexafluoro-2,2-diphenylpropane as a Bridging Moiety

The integration of the hexafluoroisopropylidene bridge from 6FDA is fundamental to the synthesis of a vast family of high-performance polyimides. This bulky, flexible, and electron-withdrawing group disrupts polymer chain packing, which simultaneously enhances solubility in organic solvents and increases the fractional free volume (FFV) within the material. nih.gov This structural feature is directly responsible for the high gas permeabilities observed in 6FDA-based polyimides. kaust.edu.sa

The synthesis universally follows the two-step polycondensation process described above. A wide array of aromatic diamines can be combined with 6FDA to tailor the final properties of the polyimide. The choice of diamine significantly affects characteristics such as rigidity, thermal stability, and gas transport properties. kaust.edu.sarsc.org For instance, using diamines with rigid and contorted structures can further inhibit chain packing and lead to materials with exceptionally high free volume.

The successful synthesis and imidization are typically confirmed using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR). Key indicators of complete imidization include the appearance of characteristic imide absorption bands around 1785 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching), along with the disappearance of amide and carboxylic acid bands from the PAA precursor. nih.govnih.gov

Microporous Organic Polyimides (MOPIs) with this compound Linkages

By strategically combining 6FDA with diamines that possess rigid and contorted structures, a class of materials known as Polymers of Intrinsic Microporosity (PIMs), or Microporous Organic Polyimides (MOPIs), can be synthesized. acs.orgresearchgate.net These materials exhibit exceptionally high surface areas (BET surface areas from 260 to over 800 m²/g) and a significant volume of interconnected voids of less than 2 nm in diameter. acs.orgacs.org

The microporosity arises from an inefficient packing of the stiff and non-linear polymer chains. The 6FDA moiety plays a crucial role by providing a kinked structure, while diamines containing spiro-centers, triptycene (B166850) units, or heavy substitution are used to prevent the polymer chains from packing efficiently. acs.orgacs.org

These 6FDA-based PIM-polyimides are particularly valued for membrane-based gas separation applications. acs.orgkinampark.com The high free volume leads to high gas permeability, while the rigid pore structure allows for good size and shape discrimination between gas molecules, resulting in high selectivity. For example, a polyimide synthesized from 6FDA and 3,5-diamino-2,4,6-trimethylbenzoic acid (TrMCA) demonstrated intrinsic microporosity and excellent resistance to CO₂-induced plasticization, a common problem in gas separation membranes. acs.orgresearchgate.net

| Polymer Name | Diamine Monomer | BET Surface Area (m²/g) | Application Highlight |

| 6FDA-TrMCA | 3,5-diamino-2,4,6-trimethylbenzoic acid | 260 | High resistance to CO₂ plasticization in gas separation. acs.orgresearchgate.net |

| 6FDA-TMDAT | 1,3,6,8-tetramethyl-2,7-diaminotriptycene | 620 | High O₂ permeability (374 Barrer). acs.org |

| KAUST-PI-1 | 9,10-dimethyltriptycene-based diamine | 840 | Very high H₂ permeability (up to 3980 Barrer) and O₂/N₂ selectivity. acs.org |

Control of Cross-Linking Density and Network Formation in Polyimides

While 6FDA-based polyimides are typically thermoplastics, introducing cross-links can create thermosetting materials with enhanced thermal stability, chemical resistance, and resistance to plasticization under aggressive conditions (e.g., high-pressure CO₂). osti.govosti.gov The cross-linking density can be controlled through several strategies.

One effective method involves the copolymerization of 6FDA and a standard diamine with a functionalized diamine, such as 3,5-diaminobenzoic acid (DABA). osti.govresearchgate.net The carboxylic acid groups on the DABA units can undergo decarboxylation when heated to high temperatures (e.g., 350-450°C), creating cross-links between polymer chains. osti.govmdpi.com The density of these cross-links can be precisely tuned by adjusting the molar ratio of DABA in the polymer backbone. osti.govresearchgate.net This technique has been shown to significantly improve the performance of polyimide membranes for natural gas separation by preventing the loss of selectivity at high pressures. osti.govresearchgate.net

Another approach is to use reactive end-caps or in-chain crosslinkers. nih.gov For example, oligomers can be synthesized with ethynyl-containing end-cappers like 4-(phenylethynyl)phthalic anhydride (4-PEPA). researchgate.netnih.gov Upon heating, these ethynyl (B1212043) groups undergo complex reactions to form a stable, cross-linked network. The cross-link density can be modified by changing the molecular weight of the oligomers or by including in-chain crosslinkers like ethynyl bis-phthalic anhydride (EBPA). nih.gov Reducing the cross-linking density has been shown to slightly increase fracture toughness at the expense of a lower glass transition temperature (Tg). nih.gov

| Cross-linking Method | Functional Monomer/End-Cap | Curing Condition | Key Improvement |

| Decarboxylation | 3,5-diaminobenzoic acid (DABA) | Thermal treatment (350-450°C) | Enhanced plasticization resistance for gas separation. osti.govresearchgate.net |

| Addition Reaction | 4-(phenylethynyl)phthalic anhydride (4-PEPA) | Thermal treatment | Creates thermosetting polyimides with high Tg. nih.gov |

| Addition Reaction | Ethynyl bis-phthalic anhydride (EBPA) | Thermal treatment | Allows control over cross-linking density and mechanical properties. nih.gov |

Copolymerization Strategies with this compound-derived Monomers

Copolymerization is a powerful tool to fine-tune the properties of 6FDA-based polyimides, allowing for a balance of characteristics such as processability, permeability, selectivity, and thermal stability. By incorporating two or more different diamines or dianhydrides into the polymer chain, the resulting copolyimide exhibits properties that are often intermediate to those of the corresponding homopolymers. rsc.orgresearchgate.net

For example, to enhance gas separation performance while maintaining good mechanical properties, 6FDA can be copolymerized with a mixture of diamines. A common strategy involves using one diamine that provides high free volume (like 2,4,6-trimethyl-m-phenylenediamine, DAM) and another that imparts desirable interactions or cross-linking capabilities (like 3,5-diaminobenzoic acid, DABA). kaust.edu.sanih.gov The resulting 6FDA-DAM:DABA copolyimides offer a tunable platform where the gas permeability and plasticization resistance can be optimized by adjusting the DAM:DABA ratio. kaust.edu.sanih.gov

Random copolymers have been synthesized by reacting 6FDA and a PIM-type dianhydride with a single diamine like durene. mdpi.com This approach allows the incorporation of highly microporous segments into a more conventional polyimide matrix, creating materials with tailored separation performance. Similarly, block copolyimides, such as 6FDA-mPDA/durene, have been synthesized to investigate how ordered sequencing affects molecular packing and bulk properties compared to random copolymers or physical blends. rsc.orgresearchgate.net

Synthesis of Advanced Macromolecular Architectures (e.g., Block Copolymers, Star Polymers)

Beyond linear random or block copolymers, monomers derived from this compound are used to construct more complex macromolecular architectures.

Block Copolymers: 6FDA-based segments can be incorporated into block copolymers to combine the desirable properties of glassy polyimides with those of other polymer types. For example, block copolymers composed of rigid, gas-selective 6FDA-based polyimide blocks and flexible, highly permeable polydimethylsiloxane (B3030410) (PDMS) blocks have been developed. researchgate.net These materials merge the high selectivity of the polyimide with the high permeability of the siloxane, making them attractive for membrane applications. The synthesis involves preparing the distinct blocks separately and then linking them together.

Ionenes: 6FDA has been used to synthesize novel polyimide-ionenes, which are polymers containing ionic centers in the backbone. mdpi.comnasa.gov In one approach, 6FDA is first reacted with an imidazole-containing diamine to create a diimide monomer. This monomer is then polymerized with a dihalide via a Menshutkin reaction to form a polycationic chain. mdpi.com These materials can be blended with ionic liquids to create hybrid membranes for CO₂ separation. mdpi.com

Star Polymers: While specific examples of 6FDA-based star polymers are less common in the literature, the fundamental synthetic strategies are well-established and applicable. The "core-first" method would involve a multifunctional initiator from which 6FDA-based polymer arms could be grown. researchgate.netresearchgate.net Alternatively, the "arm-first" approach would involve synthesizing linear polyimide chains with a reactive end group, which are then attached to a multifunctional core molecule. researchgate.netnih.gov These architectures are of interest for their unique solution viscosity and film-forming properties.

Solution and Solid-State Polymerization Techniques

Solution Polymerization: This is the most prevalent technique for synthesizing 6FDA-based polyimides. utp.edu.my The entire two-step process, from PAA formation to chemical imidization, is carried out with the monomer and resulting polymer dissolved in a non-reactive, polar aprotic solvent like NMP, DMAc, or DMF. utp.edu.mygoogle.com The key advantages of solution polymerization are excellent control over reaction temperature and viscosity. The heat generated by the exothermic polymerization is readily absorbed by the solvent, and the lower viscosity of the solution prevents autoacceleration and facilitates handling. utp.edu.myosti.gov The final polymer can be used directly as a solution for coatings or cast into films by evaporating the solvent.

Solid-State Polymerization: While less common for the initial synthesis, solid-state polymerization plays a crucial role during the thermal imidization step. After the PAA is synthesized in solution and cast into a film, the subsequent heating process to form the polyimide is effectively a solid-state reaction. During this stage, the polymer chains have limited mobility as the cyclodehydration reaction occurs, locking in the final structure of the material.

A less conventional method that involves solid-state polymerization is hydrothermal synthesis. In this process, the dianhydride (6FDA) is first hydrolyzed to the tetracarboxylic acid in water. A diamine is then added to form monomer salts, which precipitate. These solid salts are then heated in an autoclave, where polymerization and imidization occur in the solid state under elevated temperature and autogenous pressure. This method is explored as a "green" alternative to using toxic organic solvents.

Advanced Characterization Methodologies for Hexafluoro 2,2 Diphenylpropane Derived Materials

Spectroscopic Analysis for Microstructure and Compositional Elucidation

Spectroscopic techniques are indispensable for elucidating the detailed chemical structure and composition of polymers derived from hexafluoro-2,2-diphenylpropane. These methods provide critical information on monomer incorporation, functional groups, and surface chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed, atomic-level information about polymer structure, composition, and conformation. creative-biostructure.com For polymers derived from this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly valuable.

¹H NMR is routinely used to confirm the successful synthesis and chemical structure of these polymers. researchgate.netrsc.org The chemical shifts of protons on the aromatic rings of the diamine and dianhydride components can confirm that polymerization and subsequent imidization have occurred correctly. scispace.com For instance, in 6FDA-based polyimides, the aromatic protons typically appear in the range of 7.1 to 8.3 ppm, with specific shifts depending on the exact monomer structure. scispace.com

¹⁹F NMR is especially useful for polymers containing the hexafluoroisopropylidene (-C(CF₃)₂) group. The fluorine nuclei provide a sensitive probe with a wide chemical shift range and no background signals in typical polymer systems. nih.gov The ¹⁹F NMR spectrum can confirm the presence and chemical environment of the trifluoromethyl groups. nih.gov Shifts in the ¹⁹F signal can indicate subtle changes in the electronic environment, providing insights into polymer chain interactions and conformation.

Interactive Table: Representative ¹H NMR Chemical Shifts for 6FDA-based Polyimides

| Proton Environment | Typical Chemical Shift (δ, ppm) | Reference |

| Aromatic Protons (general) | 7.1 - 8.3 | scispace.com |

| Protons of Hydroxyl Group (in specific diamines) | 10.4 - 10.5 | scispace.com |

| Protons of Benzoic Acid Group (in specific diamines) | 7.2 - 8.2 | scispace.com |

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying the specific functional groups present in a polymer, confirming reaction completion, and probing intermolecular interactions. researchgate.netyoutube.com

FTIR spectroscopy is widely used to verify the successful imidization of poly(amic acid) precursors into the final polyimide structure in 6FDA-based polymers. scielo.brresearchgate.net The completion of the reaction is confirmed by the disappearance of broad N-H and O-H stretching bands from the amic acid and the appearance of characteristic imide absorption bands. Key spectral features for these polyimides include strong absorption peaks corresponding to the asymmetric and symmetric stretching of the imide carbonyl (C=O) groups, C-N stretching, and the vibrations associated with the hexafluoroisopropylidene group. scielo.brmdpi.com

Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. rsc.org It can provide valuable information on the polymer backbone and aromatic ring structures. While FTIR is excellent for identifying polar functional groups like carbonyls, Raman can offer clearer insights into the C-C backbone and the symmetry of the polymer chains, which can be related to crystallinity and orientation.

Interactive Table: Characteristic FTIR Absorption Bands for 6FDA-based Polyimides

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Imide C=O Asymmetric Stretching | ~1770 - 1785 | scielo.brmdpi.com |

| Imide C=O Symmetric Stretching | ~1720 | scielo.brmdpi.com |

| C-N Stretching (Imide Ring) | ~1370 | scielo.brmdpi.com |

| C-O-C Stretching (Ether Linkage) | ~1250 | scielo.br |

| C-F Vibrations (from -C(CF₃)₂) | ~1200 - 1350 | scispace.com |

| Imide C=O Bending | ~725 | mdpi.com |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nm of a material's surface. eag.comnih.gov This is crucial for applications where surface properties, such as adhesion, wettability, and biocompatibility, are important.

For materials derived from this compound, XPS can quantify the atomic percentages of carbon, oxygen, nitrogen, and fluorine on the surface. High-resolution scans of the C 1s, F 1s, and N 1s regions provide detailed chemical state information. The C 1s spectrum is particularly informative and can be deconvoluted into several peaks representing different chemical environments, such as C-C/C-H bonds, C-N (imide), C=O (carbonyl), and the highly shifted peaks corresponding to carbon atoms bonded to fluorine (C-F, CF₂, CF₃). researchgate.netresearchgate.net The F 1s spectrum confirms the presence of fluorinated groups, typically showing a single, strong peak for the -CF₃ groups in the hexafluoroisopropylidene unit. researchgate.netxpsfitting.com The N 1s spectrum confirms the imide linkage. nih.gov

Interactive Table: Typical Binding Energies in XPS Analysis of Fluorinated Polyimides

| Core Level | Chemical State | Typical Binding Energy (eV) | Reference(s) |

| C 1s | C-C, C-H | ~285.0 | nih.gov |

| C 1s | C-N (Imide) | ~286.6 | nih.gov |

| C 1s | C=O (Carbonyl) | ~288.5 | nih.gov |

| C 1s | C-F (Covalent) | ~291.5 | researchgate.net |

| C 1s | -CF₂- | ~290.9 - 291.2 | researchgate.netresearchgate.net |

| C 1s | -CF₃ | > 292 | thermofisher.com |

| F 1s | C-F (Covalent) | ~688.1 - 689.0 | researchgate.netresearchgate.net |

| N 1s | Imide | ~400.5 | nih.gov |

Morphological Investigations at Multiple Scales

The macroscopic performance of polymeric materials is intrinsically linked to their morphology at the micro- and nanoscale. Electron microscopy techniques are vital for visualizing these structures.

Scanning Electron Microscopy (SEM) is a primary tool for investigating the surface topography and microstructure of materials. It provides high-resolution images of the surface, revealing details about texture, porosity, and the distribution of different phases. In the context of this compound-derived polymers, SEM is frequently used to characterize the morphology of membranes developed for gas separation. mdpi.com

SEM analysis can visualize the dense, defect-free surface required for selective gas transport. For mixed matrix membranes (MMMs), where inorganic fillers like zeolites or graphene oxide are incorporated into the polymer matrix, SEM is crucial for assessing the dispersion of the filler particles. mdpi.comutp.edu.my It can reveal issues such as particle agglomeration or the formation of non-selective voids at the polymer-filler interface, both of which can negatively impact membrane performance. mdpi.com Cross-sectional SEM images also provide accurate measurements of membrane thickness. unizar.es

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to probe the internal structure of materials. By passing a beam of electrons through an ultrathin sample, TEM can visualize features at the nanoscale, such as phase-separated domains in block copolymers or the precise interface between a polymer and embedded nanoparticles. ucsb.edu

For block copolymers containing a this compound-derived segment, TEM can directly image the self-assembled nanostructures (e.g., lamellae, cylinders, or spheres) that form due to the immiscibility of the different polymer blocks. researchgate.netrsc.org The contrast between the phases allows for the determination of domain size, shape, and long-range order. In studies of mixed matrix membranes, TEM can provide a detailed view of the polymer-filler interface, confirming good adhesion and the absence of interfacial defects, which is critical for achieving enhanced separation properties. unizar.es

Atomic Force Microscopy (AFM) for Surface Roughness and Nanoscale Features

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. mccrone.comnih.gov This method is particularly valuable for characterizing the surface of polymers derived from this compound, as their surface properties are critical for applications in coatings, membranes, and composites.

In an AFM measurement, a sharp tip mounted on a flexible cantilever is scanned across the sample surface. mccrone.com The interactions between the tip and the surface, such as van der Waals forces, cause the cantilever to deflect. A laser beam reflected from the back of the cantilever onto a position-sensitive photodetector measures this deflection, which is then used to generate a detailed topographical map of the surface. mccrone.com

Research Findings:

AFM can be operated in various modes, including contact mode and tapping mode, to obtain different types of surface information. nih.gov Tapping mode is often preferred for soft polymer samples as it minimizes lateral forces that could damage the surface. researchgate.net Beyond topography, AFM can provide phase imaging, which maps variations in material properties like adhesion, elasticity, and friction across the surface. anton-paar.comresearchgate.net This is particularly useful for identifying different components in polymer blends or composites containing this compound-derived polymers.

The quantitative data obtained from AFM includes:

Surface Roughness: Parameters such as the root-mean-square (Rq) and average roughness (Ra) can be calculated from the topographical images, providing a statistical measure of the surface's texture. researchgate.net

Nanoscale Features: AFM can visualize and measure the dimensions of nanoscale features such as pores, particles, and polymer domains on the surface. nottingham.ac.uk

Morphological Changes: The technique can be used to study the effects of processing conditions, environmental exposure, or degradation on the surface morphology of the polymer in-situ. nottingham.ac.uk

While specific research data on the AFM analysis of this compound-derived materials is not extensively available in the reviewed literature, the application of AFM to other high-performance polymers demonstrates its capability to elucidate critical surface characteristics. For instance, in studies of other fluorinated polymers, AFM has been instrumental in correlating surface morphology with properties like hydrophobicity and adhesion.

Small-Angle X-ray Scattering (SAXS) for Long-Range Order and Porosity

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to investigate the nanoscale structure of materials, typically in the size range of 1 to 100 nanometers. rsc.org For polymers derived from this compound, SAXS can provide valuable information about long-range order, such as the arrangement of polymer chains and the presence of micro- or mesopores.

In a SAXS experiment, a collimated beam of X-rays is passed through the sample. The X-rays are scattered by the electron density fluctuations within the material. The scattered X-rays are then detected at very small angles (typically less than 5 degrees). The resulting scattering pattern is a function of the size, shape, and arrangement of the nanoscale features within the sample. rsc.org

Research Findings:

The analysis of the SAXS pattern can reveal:

Porosity and Pore Size Distribution: For porous materials, SAXS can be used to determine the average pore size, pore shape, and the distribution of pore sizes. researchgate.net This is particularly relevant for applications of this compound-derived polymers in membranes for gas separation or filtration.

Long-Range Order: In semi-crystalline or block copolymers, SAXS can be used to determine the spacing and arrangement of crystalline lamellae or microphase-separated domains.

Particle Size and Shape: If the polymer is part of a nanocomposite, SAXS can be used to determine the size, shape, and distribution of the nanoparticles within the polymer matrix.

For polymers of intrinsic microporosity (PIMs), which share some structural characteristics with highly rigid and contorted polymers that can be derived from BPAF, SAXS has been used to study the nature of the interconnected free volume elements that give rise to their high gas permeability. rsc.org While specific SAXS studies on this compound-based polymers are not detailed in the available literature, the technique's applicability to analogous polymer systems highlights its potential for characterizing the nanoscale morphology of these advanced materials.

Molecular Weight and Distribution Analysis of this compound Polymers

The molecular weight and its distribution are fundamental properties of polymers that significantly influence their mechanical, thermal, and solution properties. For polymers derived from this compound, accurate determination of these parameters is crucial for quality control and for understanding their performance characteristics.

Gel Permeation Chromatography (GPC) with Multi-Angle Light Scattering (MALS)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate polymers based on their hydrodynamic volume in solution. shimadzu.com When coupled with a Multi-Angle Light Scattering (MALS) detector, GPC becomes a powerful tool for determining the absolute molecular weight of polymers without the need for column calibration with standards of the same polymer type. measurlabs.comwyatt.comlcms.cz

In a GPC-MALS experiment, the polymer solution is injected into a column packed with porous gel. Larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. shimadzu.com The eluent then passes through the MALS detector, which measures the intensity of light scattered by the polymer molecules at multiple angles. The intensity of the scattered light is directly proportional to the molar mass and concentration of the polymer. wyatt.com

Research Findings:

A study on polyimides synthesized from 4,4'-(Hexafluoroisopropylidene)bis(phthalic anhydride) (6FDA), a monomer structurally related to BPAF, utilized GPC to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw). scielo.brresearchgate.net The polydispersity index (PDI), which is the ratio of Mw to Mn, provides a measure of the breadth of the molecular weight distribution.

The following table presents GPC data for a series of polyimides (PA, PB, PC, and PD) synthesized from 6FDA and various aromatic diamines. scielo.br

| Polymer | Mn (x 10⁴ g/mol ) | Mw (x 10⁴ g/mol ) | PDI (Mw/Mn) |

| PA | 4.3 | 8.1 | 1.88 |

| PB | 5.5 | 10.2 | 1.85 |

| PC | 6.9 | 13.5 | 1.96 |

| PD | 6.1 | 11.8 | 1.93 |

Advanced Polymer Chromatography (APC) Methodologies for High-Resolution Separation

Advanced Polymer Chromatography (APC) is a more recent development in the field of polymer separation that offers significant advantages over traditional GPC. waters.comwaters.com APC systems utilize smaller particle size columns and optimized fluidics to achieve higher resolution, faster analysis times, and reduced solvent consumption. htds.frwaters.com

Research Findings:

APC provides a more detailed and accurate picture of the molecular weight distribution, especially for complex polymers and oligomers. waters.com The enhanced resolution of APC can reveal fine details in the polymer distribution that may be missed by conventional GPC. When combined with advanced detectors like MALS, APC provides a powerful platform for the comprehensive characterization of polymers. lcms.cz

While specific APC data for this compound-derived polymers is not yet widely published, the benefits of this technique are applicable to these materials. The ability to obtain high-resolution separation in a shorter time frame makes APC a valuable tool for high-throughput screening of new polymer formulations and for detailed quality control in manufacturing processes.

Thermal Stability and Transition Behavior Assessment

The thermal properties of polymers, such as their glass transition temperature and decomposition temperature, are critical for determining their processing conditions and service temperature limits. For high-performance polymers derived from this compound, understanding their thermal behavior is of paramount importance.

Differential Scanning Calorimetry (DSC) for Glass Transition and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com It is widely used to determine the thermal transitions of polymers, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.comresearchgate.net

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state to a viscous or rubbery state as the temperature is increased. tainstruments.com In a DSC thermogram, the Tg is observed as a step-like change in the heat flow. tainstruments.com

Research Findings:

In the study of polyimides derived from 6FDA, DSC was used to determine the glass transition temperatures (Tgs) of the synthesized polymers. scielo.brresearchgate.net The Tg is an important indicator of the polymer's thermal stability and mechanical properties at elevated temperatures.

The following table summarizes the glass transition temperatures for the 6FDA-based polyimides. scielo.br

| Polymer | Glass Transition Temperature (Tg) (°C) |

| PA | 246 |

| PB | 271 |

| PC | 255 |

| PD | 262 |

These high Tg values are indicative of the rigid polymer backbones, a characteristic that is also expected for polymers derived from this compound.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways and Stability Limits

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and degradation profile of polymeric materials. For polymers derived from this compound, TGA provides insights into their operational temperature limits and the mechanisms of their decomposition. The incorporation of the hexafluoroisopropylidene (-C(CF₃)₂-) group into polymer backbones, such as in polyimides and polyamides, significantly influences their thermal properties.

Research findings indicate that these fluorinated polymers generally exhibit high thermal stability, a critical attribute for high-performance applications. The decomposition process in a nitrogen atmosphere typically begins at temperatures well above 400°C. For instance, certain polyimides derived from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) demonstrate thermal stability up to 450°C, with 10% weight loss occurring in the range of 470–515°C. unizar.es The stability in an air atmosphere is slightly lower, with 10% weight loss temperatures recorded between 380–480°C for some fluorinated polyamides. researchgate.net

The degradation pathway often involves the scission of the isopropylidene linkage. researchgate.net The presence of the bulky -C(CF₃)₂- group can sometimes lead to slightly lower initial decomposition temperatures compared to non-fluorinated analogs due to the relative thermal lability of C-CF₃ bonds. However, this structural feature also contributes to a high char yield at elevated temperatures. In one study, the incorporation of a monomer derived from Bisphenol AF (BPAF) into an epoxy resin dramatically increased the char yield at 800°C under nitrogen from 17.2% to 50.3%, indicating a significant enhancement in thermal stability and flame resistance. escholarship.org

The following table summarizes the thermal stability data for various polymers derived from this compound, showcasing key parameters obtained from TGA measurements.

| Polymer Type | Monomers | Atmosphere | Td5% (°C) | Td10% (°C) | Char Yield @ 800°C (%) | Reference |

|---|---|---|---|---|---|---|

| Fluorinated Polyamide | Sulfoxide-containing diamine + Isophthaloyl chloride | Nitrogen | - | 400-505 | - | researchgate.net |

| Fluorinated Polyamide | Sulfoxide-containing diamine + Isophthaloyl chloride | Air | - | 380-480 | - | researchgate.net |

| Polyimide | 6FDA + various diamines | Nitrogen | >450 | 470-515 | - | unizar.es |

| Epoxy Resin Composite | DGEBA/DDS + BZPN (from BPAF) | Nitrogen | - | - | 50.3 | escholarship.org |

| Epoxy Resin (Neat) | DGEBA/DDS | Nitrogen | - | - | 17.2 | escholarship.org |

Porosity and Gas Sorption Characterization

The unique, contorted structure imparted by the hexafluoroisopropylidene group can prevent efficient chain packing in polymers, leading to materials with intrinsic microporosity. This characteristic is particularly prominent in polyimides derived from 6FDA, making them excellent candidates for gas separation membranes. Characterizing the porous nature of these materials is therefore essential.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of materials by measuring the physical adsorption of a gas (typically nitrogen) at cryogenic temperatures. For this compound-derived materials, particularly those designed as Polymers of Intrinsic Microporosity (PIMs), BET analysis confirms the presence of a porous network and quantifies the accessible surface area for gas interactions.

Research on network polyimides synthesized using 6FDA demonstrates the ability to tailor their porous properties. For example, a network polyimide precursor, 6FDA-DCB:TAPA (3:2), was found to have a BET surface area of 61.2 m²/g. mdpi.com Following a thermal treatment at 450°C, which induces decarboxylation and crosslinking, the BET surface area of the resulting material increased significantly to 109.1 m²/g. mdpi.com This increase is a direct indication of the creation of additional free volume and a more developed microporous structure within the polymer matrix. The analysis of nitrogen adsorption isotherms for these materials typically reveals a Type I isotherm, which is characteristic of microporous solids where the pore volume is filled at low relative pressures.

The data below highlights the impact of processing on the surface area of a 6FDA-based network polyimide.

| Material | Treatment | BET Surface Area (m²/g) | Reference |

|---|---|---|---|

| 6FDA-DCB:TAPA (3:2) Network Polyimide | Precursor | 61.2 | mdpi.com |

| 6FDA-DCB:TAPA (3:2) Network Polyimide | Thermally Treated at 450°C | 109.1 | mdpi.com |

Gas Adsorption/Desorption Isotherms for Pore Size Distribution

Gas adsorption and desorption isotherms provide detailed information about the porosity of a material, including pore volume and pore size distribution. For materials derived from this compound, gases like nitrogen and carbon dioxide are commonly used as adsorbates to probe the microporous structure.

The shape of the isotherm curve is indicative of the pore structure. As mentioned, 6FDA-based polyimides often exhibit Type I isotherms, signifying a predominantly microporous character (pores < 2 nm). The amount of gas adsorbed at saturation pressure is used to calculate the total pore volume, while the precise shape of the isotherm at low pressures allows for the calculation of the pore size distribution using models like Density Functional Theory (DFT).

Studies on these materials focus on their capacity for CO₂ adsorption, which is relevant for carbon capture applications. For instance, the CO₂ adsorption isotherm for the 6FDA-DCB:TAPA (3:2) network polyimide and its thermally treated counterpart shows a significant uptake, which is enhanced after thermal treatment. mdpi.com The analysis reveals a bimodal pore size distribution, with both ultramicropores ( < 0.7 nm) and micropores, which is highly effective for separating gases like CO₂ from N₂ or CH₄. The rigid, contorted polymer chains prevent pores from collapsing, creating a permanent porous framework that is accessible to gas molecules.

The following table presents gas sorption data for a representative 6FDA-based polyimide, illustrating its CO₂ uptake capabilities.

| Material | Adsorbate | Temperature | CO₂ Uptake (cm³/g, STP) | Key Finding | Reference |

|---|---|---|---|---|---|

| 6FDA-DCB:TAPA (3:2) Precursor | CO₂ | 0°C | ~20 | Shows inherent microporosity. | mdpi.com |

| 6FDA-DCB:TAPA (3:2)-450 | CO₂ | 0°C | ~35 | Increased uptake due to enhanced microporosity after thermal treatment. | mdpi.com |

Theoretical and Computational Investigations of Hexafluoro 2,2 Diphenylpropane Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic characteristics of molecules containing the hexafluoroisopropylidene diphenyl group. These calculations are crucial for predicting molecular geometry, charge distribution, and reactivity.

Detailed DFT studies on related bisphenol compounds serve as a model for understanding the electronic properties of Hexafluoro-2,2-diphenylpropane derivatives. mdpi.comresearchgate.net For instance, calculations typically employ hybrid functionals like B3LYP or M06-2X with basis sets such as 6-31G+(d,p) or 6-31++G(d,p) to optimize the molecular geometry and compute electronic parameters. researchgate.netexpresspolymlett.com

Key findings from such theoretical studies include:

Charge Distribution: The six highly electronegative fluorine atoms in the hexafluoroisopropylidene bridge act as strong electron-withdrawing groups. This significantly polarizes the molecule, leading to a partial positive charge on the central quaternary carbon and influencing the electron density on the attached phenyl rings. Molecular electrostatic potential (MEP) maps generated from DFT calculations visually represent these charge distributions, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for predicting intermolecular interactions and reaction sites. researchgate.net

Frontier Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital for predicting chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For monomers used in polymerization, such as 2,2-bis(4-aminophenyl)hexafluoropropane (B111133) (6FpDA), the HOMO is typically localized on the electron-donating amine groups and phenyl rings, while the LUMO may be distributed across the aromatic system. These characteristics are fundamental in understanding polymerization reactions, such as the nucleophilic attack of an amine group on a carbonyl group during polyimide synthesis. expresspolymlett.com

| Parameter | Calculated Value (M06-2X) | Calculated Value (HF) | Significance |

|---|---|---|---|

| Ionization Potential (eV) | 8.342 | 8.310 | Energy required to remove an electron. |

| Electron Affinity (eV) | 5.221 | 5.238 | Energy released when an electron is added. |

| Electronegativity (eV) | 6.781 | 6.774 | Measure of the ability to attract electrons. |

Data sourced from DFT/HF calculations on Bisphenol A Polycarbonate monomer. researchgate.net Similar calculations are applied to hexafluoro-analogs to understand the electronic impact of fluorination.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. For polymers containing the this compound moiety, MD simulations provide critical insights into chain conformation, packing efficiency, and the resulting macroscopic properties. These simulations typically utilize force fields like Dreiding or COMPASS, which have been shown to accurately model 6FDA-based polyimides. researchgate.net

MD simulations are employed to investigate:

Intermolecular Packing and Free Volume: By simulating the evolution of a polymer melt or glass over time, MD can predict bulk properties like density and fractional free volume (FFV). The FFV, which is the volume not occupied by the polymer chains, is directly related to the inefficient packing caused by the bulky 6F groups. researchgate.netacs.org Simulations show that polymers incorporating this moiety consistently exhibit higher FFV compared to their non-fluorinated counterparts.

Glass Transition Temperature (Tg): The glass transition temperature is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. MD simulations can predict Tg by monitoring the change in specific volume (the inverse of density) as a function of temperature during simulated cooling protocols. The presence of the rigid 6F group hinders segmental motion, leading to higher predicted and experimentally observed Tg values. researchgate.netacs.orgacs.org

Prediction of Structure-Property Relationships in this compound-based Polymers

A primary goal of computational modeling is to establish clear relationships between molecular structure and macroscopic material properties. For polymers based on the this compound architecture, such as polyimides derived from 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), these relationships are particularly pronounced and well-studied through simulation. researchgate.net

The hexafluoroisopropylidene group is a key structural feature that dictates several properties:

Enhanced Solubility: Despite their rigidity, the contorted shape of the polymer chains prevents strong, ordered intermolecular packing. This disruption of chain-chain interactions allows solvent molecules to penetrate the polymer matrix more easily, resulting in unusually good solubility in a range of organic solvents. expresspolymlett.com

Low Dielectric Constant: The low polarizability of the C-F bonds and the increase in free volume (which has a dielectric constant of ~1) due to inefficient packing both contribute to a significantly lower dielectric constant compared to non-fluorinated analogs. This makes these materials highly attractive for microelectronics and telecommunications applications. ossila.com

Superior Gas Separation Performance: The relationship between the 6F structure and gas transport is one of the most significant. The high free volume creates a network of interconnected voids that facilitates the diffusion of gas molecules, leading to high permeability. Simultaneously, the rigidity of the polymer chains creates size- and shape-selective cavities, which enhances the diffusivity-based separation of different gases (e.g., O₂/N₂ or CO₂/CH₄), leading to high selectivity. acs.orgresearchgate.netscispace.com

Computational Modeling of Gas Adsorption and Diffusion in Porous Frameworks

The excellent performance of 6FDA-based polyimides in gas separation applications has spurred extensive computational modeling to understand the underlying transport mechanisms. The "solution-diffusion" model is the accepted framework, where gas transport is governed by the solubility of the gas in the polymer matrix and the diffusivity of the gas through it. researchgate.net

Computational techniques like Grand Canonical Monte Carlo (GCMC) and Molecular Dynamics (MD) are used to simulate these processes:

Gas Adsorption (Solubility): GCMC simulations are used to predict gas sorption isotherms by calculating the amount of gas adsorbed by the polymer at various pressures. researchgate.net These simulations help determine the solubility coefficient (S), which is a measure of the affinity between the gas and the polymer. Gases with higher condensability, like CO₂, generally show higher solubility in these polymers. scispace.com

Gas Diffusion: MD simulations are used to calculate the diffusion coefficient (D) of gas molecules within the polymer matrix. By tracking the mean squared displacement of gas molecules over time, their mobility through the polymer's free volume can be quantified. researchgate.net Simulations have shown that the bulky 6F groups create a high-free-volume environment that leads to higher diffusion coefficients compared to more densely packed polymers. researchgate.netscispace.com

| Gas Pair | Solubility Selectivity (SA/SB) | Diffusivity Selectivity (DA/DB) | Permeability Selectivity (PA/PB) | |||

|---|---|---|---|---|---|---|

| Simulated | Experimental | Simulated | Experimental | Simulated | Experimental | |

| CO₂/CH₄ | 3.7 | 3.6 | 0.8 | 0.8 | 2.9 | 2.9 |

| O₂/N₂ | 1.4 | 1.4 | 1.4 | 1.4 | 1.9 | 2.0 |

Data adapted from coarse-grained molecular dynamics simulations. acs.org The excellent agreement highlights the predictive power of computational models.

Reaction Pathway and Mechanism Studies for Polymerization and Derivatization

Computational chemistry can also be used to elucidate the reaction mechanisms involved in the synthesis of polymers from this compound-based monomers. Understanding these pathways is essential for optimizing reaction conditions and controlling polymer molecular weight and structure.

For example, the synthesis of 6FDA-based polyimides is a two-step process that is amenable to computational study: mdpi.com

Polycondensation: The first step involves the reaction of a dianhydride (like 6FDA) with a diamine (like 6FpDA or DAM) to form a poly(amic acid) precursor. Quantum chemical calculations can model the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride. By calculating the energies of reactants, transition states, and products, the activation energy for this step can be determined, providing insight into the reaction kinetics.

Imidization: The second step is the cyclodehydration of the poly(amic acid) to form the final polyimide. This is typically achieved by thermal treatment or chemical agents. Computational models can investigate the reaction pathway for the ring-closure and water elimination steps. Studies on the kinetics of imidization show that this step is critical and can overlap with other processes like solvent drying or, at higher temperatures, decomposition. utwente.nl

Modeling can also explore the challenges in these reactions. For instance, in the synthesis of network polyimides using multifunctional monomers with 6FDA, Flory's theory predicts a high risk of gelation. Computational strategies can help devise synthetic protocols, such as low-temperature preparations, to control the reactivity and prevent premature cross-linking. mdpi.com Similarly, modeling the melt polycondensation of bisphenol-based monomers helps in understanding the complex vapor-liquid equilibria and mass transfer limitations that govern the process of achieving high molecular weight polymers. umd.edu

Advanced Applications and Performance Evaluation of Hexafluoro 2,2 Diphenylpropane Based Materials

High-Performance Polymers with Enhanced Thermal and Chemical Resistance

The incorporation of the hexafluoroisopropylidene (6F or HFIP) group, the central structural element of hexafluoro-2,2-diphenylpropane, into polymer backbones is a well-established strategy for developing high-performance materials. tandfonline.com This moiety imparts a unique combination of properties that significantly enhance the thermal and chemical resilience of various polymer families, including polyimides, polyamides, polyarylates, and poly(ether ketone)s. tandfonline.comdtic.milnbinno.com These advanced polymers are engineered for applications that demand stability under extreme temperatures while maintaining their structural, chemical, and mechanical integrity. tandfonline.comapsprofili.com

Materials derived from monomers like 2,2-bis(4-aminophenyl)hexafluoropropane (B111133) and 2,2'-bis-(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) consistently demonstrate superior properties compared to their non-fluorinated analogues. nbinno.comacs.orgresearchgate.net These enhancements include a higher glass transition temperature (Tg), increased flame resistance, and greater oxidative stability. tandfonline.comrsc.org Furthermore, the fluorinated groups lead to a decrease in the dielectric constant, lower water absorption, and reduced color, which are advantageous for applications in electronics and advanced composites. tandfonline.comrsc.org

| Property | Effect of 6F Group Incorporation | Underlying Reason | Reference |

|---|---|---|---|

| Thermal Stability (Td5) | Increased (e.g., >478 °C for some resins) | High C-F bond energy; rigid polymer backbone | tandfonline.comrsc.org |

| Glass Transition Temperature (Tg) | Increased | Restricted chain mobility due to bulky 6F group | tandfonline.com |

| Chemical Resistance | Increased | Inertness of C-F bonds; steric hindrance | nbinno.comapsprofili.com |

| Solubility | Increased in organic solvents | Disruption of chain packing, reduced crystallinity | tandfonline.comntu.edu.tw |

| Dielectric Constant | Decreased (e.g., as low as 2.53 for some resins) | Low polarizability of C-F bonds; increased free volume | tandfonline.comrsc.org |

| Water Absorption | Decreased | Hydrophobic nature of fluorine | tandfonline.com |

| Flame Resistance | Increased | High fluorine content acts as a flame retardant | tandfonline.com |

Porous Materials for Gas Separation and Adsorption Technologies

The rigid and contorted structure imparted by the this compound moiety is instrumental in the design of advanced porous materials, particularly Polymers of Intrinsic Microporosity (PIMs). wikipedia.orgresearchgate.net PIMs are a class of materials that generate porosity from their inefficiently packed, rigid macromolecular chains, creating a continuous network of interconnected voids smaller than 2 nanometers. wikipedia.orgmpg.de The inclusion of the 6F group creates a "kinked" polymer backbone that prevents dense packing, thereby ensuring permanent microporosity and a high internal surface area without the need for a covalent network structure. mpg.de This intrinsic microporosity makes these materials highly suitable for gas separation and adsorption applications. researchgate.netmdpi.com

This compound-based polymers, especially polyimides derived from 6FDA, have been extensively researched for CO₂ capture due to their favorable gas transport properties. researchgate.netuva.es The bulky -CF₃ groups increase the fractional free volume within the polymer matrix, which enhances gas permeability. uva.es At the same time, the restricted segmental mobility of the rigid polymer chains facilitates molecular sieving, leading to high selectivity. uva.es

Research has demonstrated that these materials can effectively separate CO₂ from other gases like methane (B114726) (CH₄) and nitrogen (N₂). uva.esresearchgate.net For example, crosslinked polyimides containing trifluoromethyl groups have shown high CO₂/N₂ and CO₂/CH₄ selectivity, positioning them as promising candidates for industrial gas separation processes. researchgate.net Mixed-matrix membranes (MMMs), which incorporate porous fillers into a 6FDA-based polymer matrix, have also been developed to further enhance separation performance, achieving both high CO₂ permeability and selectivity. matec-conferences.org

| Polymer System | Gas Pair | Permeability (Barrer)¹ | Selectivity (α) | Reference |

|---|---|---|---|---|

| 6FDA-mDAT MMM with 40 wt% SAPO-34 | CO₂/CH₄ | 190 (for CO₂) | ~60 | matec-conferences.org |

| CF₃-PI-CL (Crosslinked Polyimide) | CO₂/N₂ | Data not specified | 72 | researchgate.net |

| CF₃-PI-CL (Crosslinked Polyimide) | CO₂/CH₄ | Data not specified | 22 | researchgate.net |

A defining characteristic of polymers containing the hexafluoroisopropylidene group is their low affinity for water. The incorporation of fluorine significantly increases the hydrophobicity of the material, leading to a marked decrease in water absorption compared to non-fluorinated analogues. tandfonline.com This property is generally seen as an advantage in applications where moisture can degrade performance, such as in electronics or certain gas separation membranes where water vapor can compete with other gases and reduce efficiency. While this inherent hydrophobicity makes them unsuitable for traditional desiccant applications that rely on high water uptake, it is a critical feature for maintaining stable performance in humid environments.

The molecular sieving capabilities of 6F-containing porous polymers make them attractive for hydrogen (H₂) separation and purification. mdpi.comengineering.org.cn Hydrogen's small kinetic diameter allows it to permeate through the microporous structure of these membranes more readily than larger gas molecules like nitrogen (N₂) and methane (CH₄). nih.govnih.gov

Mixed-matrix membranes fabricated from hydroxypolyamides containing the 2,2-bis(3-amino-4-hydroxyphenyl)-hexafluoropropane (APAF) monomer have shown excellent results for H₂/CH₄ and H₂/N₂ separations. nih.govnih.gov The performance of these membranes, in terms of the trade-off between permeability and selectivity, approaches the industry-standard Robeson upper bound, indicating a high level of separation efficiency. nih.gov The high free volume and rigid pore structure of these materials are key to achieving both high hydrogen flux and effective separation from larger gas molecules. nih.gov

| Membrane System | Gas Pair | Key Finding | Reference |

|---|---|---|---|

| HPA/PPN-2 MMM | H₂/CH₄ | Approaches 2008 Robeson's trade-off line | nih.govnih.gov |

| HPA/PPN-2 MMM | H₂/N₂ | Approaches 2008 Robeson's trade-off line | nih.govnih.gov |

| Thermally Rearranged HPA/PPN-2 MMM | H₂/CH₄ & H₂/N₂ | Increased permeability with minor decrease in selectivity | nih.govnih.gov |

Membrane Technologies for Molecular Separations

This compound-based polymers are foundational materials for advanced membrane technologies due to their excellent processability and superior gas transport properties. uva.es These polymers can be readily dissolved in various organic solvents and fabricated into thin, self-standing films via solution casting. uva.es The resulting membranes combine the mechanical robustness required for industrial applications with the high fractional free volume necessary for efficient molecular separations. uva.esnih.gov

The performance of these membranes can be further engineered through advanced fabrication techniques. One approach is the creation of carbon molecular sieve membranes (CMSMs) by pyrolyzing the 6F-containing polymer precursor. This process can increase permeability by an order of magnitude by creating a rigid, porous carbon structure. acs.org Another advanced strategy is the development of mixed-matrix membranes (MMMs), where porous organic or inorganic fillers are embedded within the 6F-polymer matrix. engineering.org.cnnih.gov This method combines the processability of the polymer with the high selectivity and surface area of the filler, leading to synergistic improvements in separation performance. nih.govnih.gov The inherent rigidity and high free volume of the 6F-polymer matrix provide an ideal environment for dispersing these functional fillers, mitigating issues like pore blockage and ensuring good interfacial compatibility. engineering.org.cn

Specialty Chemicals and Additives in Advanced Functional Materials

Beyond their role as primary monomers in high-performance polymers, this compound and its derivatives, such as 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF), serve as critical specialty chemicals and additives. wikipedia.orgmitsui.com Their unique chemical structure allows them to impart specific functionalities to a wide range of advanced materials.

Bisphenol AF is utilized as a crosslinking agent in the production of fluoroelastomers, enhancing their thermal and chemical stability. wikipedia.orgmitsui.com It also functions as a monomer in specialty polyesters, polyamides, and polycarbonate copolymers intended for demanding applications in high-temperature composites and electronic materials. wikipedia.orgresearchgate.net As an additive, derivatives of this compound can act as stabilizers for dyes and plastics, improving product longevity and performance. nbinno.com Furthermore, these fluorinated compounds are used to formulate advanced surface coatings that require excellent chemical resistance and durability for industries like aerospace and automotive. chemimpex.com In the field of sensor technology, incorporating pendant hexafluoro-2-propanol groups into conjugated polymers has been shown to significantly enhance their fluorescent response to certain analyte vapors, creating highly sensitive chemosensors. mit.edu

Precursors for Optoelectronic Materials (e.g., Liquid Crystals, Photoresists)

The integration of fluorine-containing moieties, such as the hexafluoroisopropylidene group found in this compound, has led to significant advancements in the field of optoelectronic materials. These materials are crucial for applications in liquid crystal displays (LCDs) and as photoresists in the manufacturing of microelectronics. The unique properties imparted by fluorine, such as high electronegativity, low polarizability, and the ability to form stable C-F bonds, are instrumental in enhancing the performance of these materials.

In the realm of liquid crystals , the introduction of fluorinated groups can significantly influence the dielectric anisotropy, a key property for display technologies. For instance, selectively fluorinated cyclopropanes have been synthesized and incorporated into liquid crystal structures to modulate their dielectric properties. While direct use of this compound as a liquid crystal precursor is not extensively documented, the principles of using fluorinated building blocks are well-established. The rigid and bulky nature of the hexafluoroisopropylidene group can be leveraged to control the molecular packing and ordering in liquid crystalline phases.

The application of hexafluoro-containing compounds is more pronounced in the development of advanced photoresists . Photoresists are light-sensitive materials used to pattern substrates in lithographic processes. The incorporation of hexafluoroisopropanol (HFIP) groups, which share the hexafluoro-2-propanol functionality with derivatives of this compound, has been shown to dramatically boost the sensitivity of photoresists. nih.gov Research has demonstrated that HFIP-containing fluoropolymer photoresists can achieve high resolution with significantly lower exposure doses compared to conventional systems. nih.gov This enhanced sensitivity is attributed to the high absorption of fluorine, the strong electron-withdrawing effect of the trifluoromethyl groups, and the cleavage of the C-F bond upon irradiation, which facilitates the generation of a strong acid to amplify the deprotection reaction. nih.gov

For example, an HFIP-containing photoresist has been successfully used in electron beam lithography to create features as small as ~40 nm at an extremely low dose of 3 μC/cm², showcasing a sensitivity enhancement of approximately 10 times compared to commercial photoresist systems that rely on photoacid generators (PAGs). nih.gov This demonstrates the potential of incorporating hexafluoro-moieties, derivable from precursors like this compound, in designing next-generation, high-performance photoresists.

Integration into Energy-Related Applications (e.g., Polymer Electrolytes, Fuel Cell Membranes)

This compound and its derivatives, particularly those containing the hexafluoroisopropylidene group, are pivotal in the development of high-performance polymers for energy-related applications. These polymers are especially promising as polymer electrolytes and membranes for fuel cells, owing to their enhanced thermal stability, chemical resistance, and specific electrochemical properties.

In the context of polymer electrolytes , the introduction of the bulky and hydrophobic hexafluoroisopropylidene group into the polymer backbone can create free volume, which facilitates ion transport. This is a critical factor for achieving high ionic conductivity. Furthermore, the electron-withdrawing nature of the trifluoromethyl groups can enhance the acidity of nearby functional groups, which can also contribute to improved proton conductivity in proton exchange membranes (PEMs).

For fuel cell membranes , polymers derived from monomers containing the hexafluoroisopropylidene group, such as 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA), exhibit a desirable combination of properties. researchgate.netnus.edu.sgscielo.br These polyimides and other polymers often demonstrate:

High Thermal Stability: The strong C-F bonds and the rigid aromatic structures contribute to excellent thermal resistance, allowing the membranes to operate at higher temperatures. nus.edu.sg

Good Mechanical Properties: These polymers can form tough and flexible films, which are essential for the durability of the membrane electrode assembly (MEA) in a fuel cell. scielo.br

Reduced Water Absorption: The hydrophobic nature of the fluorinated groups helps to control the water uptake of the membrane, which is crucial for maintaining its dimensional stability and performance under varying humidity conditions. nus.edu.sg

Improved Ionic Conductivity: Anion conductive aromatic copolymers containing hexafluoroisopropylidene groups have shown superior hydroxide (B78521) ion (OH⁻) conductivity. elsevierpure.com For instance, a membrane with an ion exchange capacity (IEC) of 2.4 mequiv g⁻¹ exhibited an impressive OH⁻ conductivity of 134 mS cm⁻¹ at 80 °C. elsevierpure.com

Research has shown that novel anion conductive aromatic copolymers with hexafluoroisopropylidene groups as the hydrophobic component and fluorenyl groups with pendant ammonium (B1175870) groups as the hydrophilic component can form membranes with a fine phase-separated structure. elsevierpure.com These membranes have demonstrated high conductivity and stability under strongly alkaline conditions. elsevierpure.com An H₂/O₂ anion alkaline fuel cell utilizing such a membrane has achieved a maximum power density of 319 mW cm⁻² at 60 °C. elsevierpure.com

Furthermore, polyimides synthesized from 6FDA and various fluorinated diamines have been investigated for their dielectric properties, which are also relevant for applications in electronic and energy storage devices. kpi.ua These materials have shown low dielectric constants and dissipation factors, making them suitable for high-frequency applications. kpi.ua

The data below summarizes the properties of some polyimides derived from 6FDA, illustrating the impact of the hexafluoroisopropylidene group on their performance characteristics.

| Polymer Designation | Diamine Monomer | Glass Transition Temperature (Tg) | Dielectric Constant (at 100 kHz) | Tensile Strength (TS) | Elongation at Break (EL) |

| PA | 3,3',5,5'-Tetramethyl-2,2-bis[4-(4-aminophenoxy)phenyl]propane | 260 °C | - | 118 MPa | 8.0% |

| PB | 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane | 265 °C | - | 115 MPa | 7.5% |

| PC | 1,3-bis(4-aminophenoxy)benzene | 270 °C | - | 110 MPa | 7.0% |

| PD | 2,2'-dimethyl-4,4'-bis(4-aminophenoxy)biphenyl | 280 °C | - | 125 MPa | 8.5% |

| Polyimide from Diamine VI | Specific fluorinated diamine | 270 °C | ~2.8 | - | - |

Future Perspectives and Unexplored Avenues in Hexafluoro 2,2 Diphenylpropane Research

Rational Design of Next-Generation Materials through Computational Approaches

The advent of advanced computational modeling and simulation presents a significant opportunity for the rational design of next-generation materials derived from Hexafluoro-2,2-diphenylpropane. Molecular dynamics and quantum mechanical methods can be harnessed to predict the structure-property relationships of novel polymers before their synthesis. This in-silico approach can accelerate the discovery of materials with tailored properties for specific applications, such as advanced dielectrics or high-performance gas separation membranes.

Computational strategies can be employed to screen virtual libraries of comonomers to be polymerized with this compound derivatives, optimizing for characteristics like glass transition temperature, mechanical strength, and gas permeability. For instance, molecular simulations can elucidate the impact of incorporating this compound on the free volume of a polymer matrix, a key factor in its performance for gas separation. This predictive capability can guide experimental efforts, reducing the time and resources required for materials development.

Table 1: Potential Computational Approaches for Material Design

| Computational Technique | Application in this compound Research | Predicted Properties |

|---|---|---|

| Molecular Dynamics (MD) | Simulating polymer chain packing and dynamics. | Glass transition temperature, mechanical modulus, diffusion coefficients. |

| Quantum Mechanics (QM) | Calculating electronic properties and reaction pathways. | Dielectric constant, band gap, reaction energetics. |

| Quantitative Structure-Property Relationship (QSPR) | Developing predictive models based on molecular structure. | Solubility, thermal stability, refractive index. |

Development of Novel Monomer and Polymerization Techniques